Trinexapac
Overview
Description
Trinexapac is a plant growth regulator widely used in agriculture to enhance crop yield and improve harvest efficiency. It is particularly known for its application in sugarcane, where it boosts sugar yield and improves harvest efficiency . This compound is also used in other crops to regulate growth and improve stress tolerance.
Biochemical Analysis
Biochemical Properties
Trinexapac plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to inhibit the formation of gibberellic acid . The nature of these interactions is primarily inhibitory, leading to a reduction in plant growth and an increase in sugar yield .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to growth regulation . It also affects cellular metabolism, particularly the production of gibberellic acid, a hormone that promotes cell elongation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by binding to and inhibiting the enzymes involved in the biosynthesis of gibberellic acid . This leads to changes in gene expression related to plant growth and development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. As this compound is primarily used in plants, there is limited information available on its dosage effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of gibberellic acid biosynthesis. It interacts with the enzymes involved in this pathway, leading to a decrease in the production of gibberellic acid .
Subcellular Localization
Current knowledge suggests that it primarily acts in the cytoplasm where gibberellic acid biosynthesis occurs .
Preparation Methods
The preparation of trinexapac involves several synthetic routes and reaction conditions. One common method includes the reaction of acetoacetic ester with diethyl maleate under alkaline conditions to form an intermediate, which is then cyclized and esterified to produce this compound . The process involves multiple steps, including ester hydrolysis, cyclization, and esterification, and is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Trinexapac undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of gibberellins, a group of plant hormones, by blocking the transformation of an inactive precursor to its active form . Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Trinexapac has a wide range of scientific research applications. In agriculture, it is used to improve crop yield and stress tolerance in various plants, including sugarcane, wheat, and rapeseed . It has been shown to enhance photosynthetic pigments, water relations, and antioxidant defense mechanisms in plants under stress conditions . In addition, this compound is used in turfgrass management to improve turf quality and reduce mowing frequency .
Mechanism of Action
The mechanism of action of trinexapac involves the inhibition of gibberellin synthesis. It blocks the transformation of an inactive precursor of gibberellins to its active form, thereby reducing plant growth and promoting stress tolerance . The molecular targets of this compound include enzymes involved in the gibberellin biosynthesis pathway, and its effects are mediated through the regulation of various physiological and biochemical processes in plants.
Comparison with Similar Compounds
Trinexapac is often compared with other plant growth regulators, such as paclobutrazol and uniconazole. While all these compounds inhibit gibberellin synthesis, this compound is unique in its specific mode of action and its ability to improve stress tolerance in plants . Similar compounds include paclobutrazol, uniconazole, and chlormequat chloride, each with distinct properties and applications in agriculture.
Properties
IUPAC Name |
4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWZNDCNBOKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559517, DTXSID501019900 | |
Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trinexapac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104273-73-6, 143294-89-7 | |
Record name | Trinexapac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinexapac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trinexapac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRINEXAPAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trinexapac-ethyl is a gibberellin (GA) biosynthesis inhibitor. [, , ] It blocks the conversion of GA19 to GA20 in the GA pathway, thus reducing the level of active gibberellins in plants. [] Gibberellins are plant hormones that play a crucial role in cell elongation and division, hence the growth-regulating effect of this compound-ethyl. [, ]
A: this compound-ethyl primarily inhibits shoot elongation, leading to shorter and sturdier plants. [, , , , ] This is particularly beneficial in preventing lodging in cereal crops like wheat and barley. [, , , ] Additionally, it can enhance turfgrass quality by reducing mowing frequency, clipping production, and improving turf color. [, , , ]
ANone: The molecular formula of this compound-ethyl is C14H20O5 and its molecular weight is 268.31 g/mol.
A: this compound-ethyl efficacy can be influenced by various factors like adjuvants, hard water, and rainfall. [] The addition of ammonium sulfate has been shown to compensate for efficacy reductions caused by hard water. [] The adjuvant combination of Sylgard 309 and urea ammonium nitrate (UAN) can enhance its efficacy at lower application rates. []
A: Yes, using appropriate adjuvants like Sylgard 309 and UAN can significantly enhance this compound-ethyl absorption and efficacy. [, ] Additionally, ammonium sulfate can improve its rainfastness, ensuring better performance even after rainfall. []
A: this compound-ethyl is primarily absorbed through the foliage and translocated throughout the plant. [, ] In Kentucky bluegrass, the plant base (leaf sheaths and crown) showed the highest absorption rate, followed by the leaf blade. [] The addition of the adjuvant Sylgard 309 significantly enhanced leaf blade absorption. [] Translocation occurs both acropetally (towards the shoot tips) and basipetally (towards the roots), ensuring its distribution to active growth sites. []
A: While the exact year of its introduction is not mentioned in the papers, its widespread use in agriculture and turfgrass management since the late 20th century suggests that it has been a valuable tool for several decades. [, , , , ]
A: The research on this compound-ethyl's GA biosynthesis inhibition mechanism could potentially provide insights for developing new plant growth regulators with improved efficacy and selectivity. [, ] Moreover, understanding its impact on plant physiology, particularly stress tolerance, might have implications for broader plant science research. [, ]
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